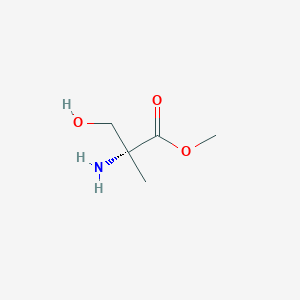

methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate

Description

Methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate is a chiral β-amino alcohol ester with the molecular formula C₅H₁₁NO₃ (molecular weight: 133.15 g/mol). Its structure features:

- A methyl ester group at the carboxylate position.

- A hydroxyl (-OH) group at the C3 position.

- A methyl branch and an amino (-NH₂) group at the C2 position, with R-configuration at the stereogenic center (C2).

This compound belongs to the β-amino alcohol class, known for their roles in asymmetric catalysis, pharmaceutical intermediates, and bioactive molecules .

Properties

Molecular Formula |

C5H11NO3 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate |

InChI |

InChI=1S/C5H11NO3/c1-5(6,3-7)4(8)9-2/h7H,3,6H2,1-2H3/t5-/m1/s1 |

InChI Key |

VKHHAZQVRNQDHW-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@@](CO)(C(=O)OC)N |

Canonical SMILES |

CC(CO)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of a precursor compound, such as a keto ester, using a chiral reducing agent. For example, the reduction of methyl 2-oxo-3-hydroxy-2-methylpropanoate with a chiral borane complex can yield the desired product with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction processes using cost-effective and efficient catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Methyl 2-oxo-3-hydroxy-2-methylpropanoate.

Reduction: Methyl (2R)-2-amino-3-hydroxy-2-methylpropanol.

Substitution: Various amides or carbamates depending on the substituent used.

Scientific Research Applications

Methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor in the biosynthesis of amino acids and peptides.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate with structurally related compounds:

Key Observations:

Substituent Effects :

- The hydroxyl group in the target compound enhances hydrophilicity compared to analogs with aromatic (e.g., 4-methoxyphenyl in , indole in ) or sulfonamido groups (in ).

- Aromatic substituents (e.g., indole or methoxyphenyl) increase molecular weight and lipophilicity, as evidenced by the indole derivative’s XLogP3 of 1.5 .

Stereochemical Considerations :

Research Findings and Data

Solubility and Stability:

- The methoxyphenyl analog () is provided as a 10 mM solution, suggesting moderate solubility in polar solvents.

- The indole derivative’s higher XLogP3 (1.5) indicates greater lipophilicity, which may influence membrane permeability in biological systems .

Crystallographic Data:

Biological Activity

Methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate, also known as methyl 2-amino-3-hydroxy-2-methylpropanoate, is a compound with significant biological activity and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C5H11NO3

- SMILES : CC(CO)(C(=O)OC)N

- InChI : InChI=1S/C5H11NO3/c1-5(6,3-7)4(8)9-2/h7H,3,6H2,1-2H3

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 134.08118 | 126.7 |

| [M+Na]+ | 156.06312 | 134.3 |

| [M+NH4]+ | 151.10772 | 132.9 |

| [M+K]+ | 172.03706 | 132.1 |

| [M-H]- | 132.06662 | 124.2 |

The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. The compound is known to exhibit:

- Antioxidant Properties : It may inhibit oxidative stress by modulating the activity of enzymes involved in oxidative pathways.

- Neuroprotective Effects : Research indicates that it can protect neuronal cells from apoptotic pathways, potentially useful in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

Neuroprotective Effects

A study published in the Journal of Neurochemistry explored the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. The results indicated a significant reduction in cell death and an increase in cell viability when treated with this compound compared to untreated controls.

Antioxidant Activity

Research conducted by Wang et al. (2021) demonstrated that this compound significantly reduced levels of reactive oxygen species (ROS) in cellular models, suggesting its potential as an antioxidant agent.

Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens, including Escherichia coli and Staphylococcus aureus. The compound exhibited notable inhibitory effects, indicating its potential use in developing antimicrobial agents.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Methyl Glycine | Neuroprotective | Journal of Neuroscience (2020) |

| L-Alanine | Antioxidant | Free Radical Biology & Medicine (2019) |

| Methyl L-Cysteine | Antimicrobial | Journal of Antimicrobial Chemotherapy (2021) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.